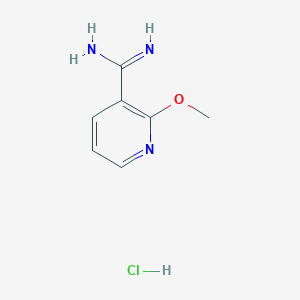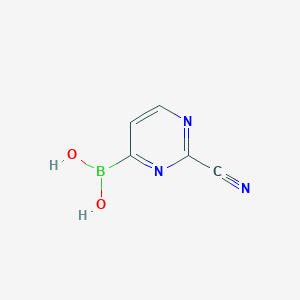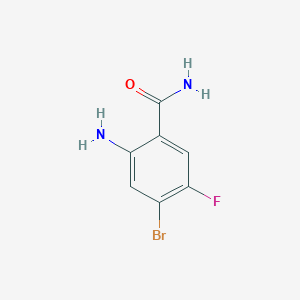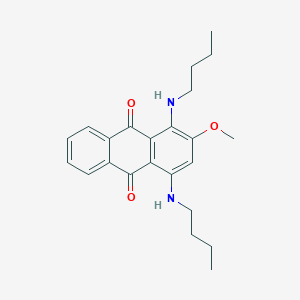
2,3,5,6-Tetrafluoro-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4,4’-bipyridine is an organic compound with the molecular formula C10H4F4N2. It is a derivative of bipyridine, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4,4’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the homocoupling of 2,3,5,6-tetrafluoropyridine using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2,3,5,6-Tetrafluoro-4,4’-bipyridine often employs large-scale catalytic processes. These methods utilize palladium or nickel catalysts to facilitate the coupling reactions. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetrafluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, piperazine, and malononitrile are commonly used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 4-substituted 2,3,5,6-tetrafluoropyridine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4,4’-bipyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4,4’-bipyridine involves its ability to form strong coordination bonds with metal ions. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it an excellent ligand for metal complexes. These complexes can interact with various molecular targets and pathways, leading to diverse chemical and biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of 2,3,5,6-Tetrafluoro-4,4’-bipyridine.
4,4’-Bipyridine: The non-fluorinated parent compound, used widely in coordination chemistry.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: Another fluorinated derivative with similar reactivity.
Uniqueness: 2,3,5,6-Tetrafluoro-4,4’-bipyridine stands out due to its enhanced electron-withdrawing properties, which make it a more effective ligand in coordination chemistry compared to its non-fluorinated counterparts. This unique property allows for the formation of more stable and reactive metal complexes, expanding its utility in various applications .
Eigenschaften
Molekularformel |
C10H4F4N2 |
|---|---|
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H4F4N2/c11-7-6(5-1-3-15-4-2-5)8(12)10(14)16-9(7)13/h1-4H |
InChI-Schlüssel |
GNBVZZQTHNGCIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=C(C(=NC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


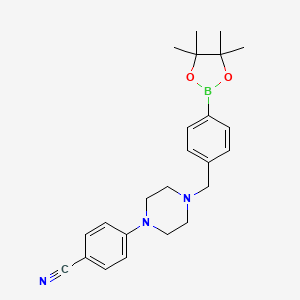
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
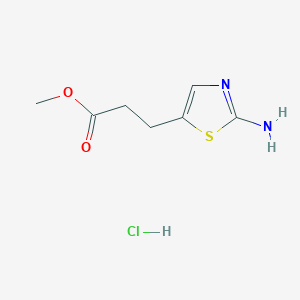
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)

![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)


